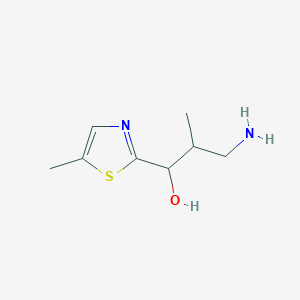

3-Amino-2-methyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol

Description

Properties

Molecular Formula |

C8H14N2OS |

|---|---|

Molecular Weight |

186.28 g/mol |

IUPAC Name |

3-amino-2-methyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol |

InChI |

InChI=1S/C8H14N2OS/c1-5(3-9)7(11)8-10-4-6(2)12-8/h4-5,7,11H,3,9H2,1-2H3 |

InChI Key |

WYYMBBGOMIANAL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(S1)C(C(C)CN)O |

Origin of Product |

United States |

Preparation Methods

Thiazole Ring Synthesis

The 5-methyl-1,3-thiazol-2-yl group is most efficiently synthesized via the Hantzsch thiazole synthesis , which condenses thiourea with α-halo ketones. For example, reacting 2-bromo-5-methylacetophenone with thiourea in ethanol under reflux yields the thiazole core. Alternative methods include the Cook-Heilbron reaction, employing aminonitriles and carbon disulfide, though this route is less common for methyl-substituted thiazoles.

Propanolamine Side Chain Construction

The 3-amino-2-methylpropan-1-ol fragment can be introduced through Mannich reactions or reductive amination of ketone precursors. For instance, reductive amination of 2-methyl-3-oxopropanol with ammonium acetate and sodium cyanoborohydride provides the amino alcohol backbone. Steric effects from the methyl group necessitate optimized reaction conditions to avoid byproduct formation.

Synthetic Route 1: Sequential Thiazole Formation and Side Chain Elongation

This route prioritizes early-stage construction of the thiazole ring, followed by stepwise elongation of the propanolamine chain.

Step 1: Synthesis of 5-Methyl-1,3-thiazol-2-yl Intermediate

Reagents :

- 2-Bromo-5-methylacetophenone (1.0 eq)

- Thiourea (1.2 eq)

- Ethanol (solvent), reflux at 80°C for 6 hours

Reaction :

$$

\text{C}6\text{H}5\text{COCH}2\text{Br} + \text{NH}2\text{CSNH}2 \rightarrow \text{C}5\text{H}6\text{N}2\text{S} + \text{HBr} + \text{NH}_3

$$

Yield : 78% after recrystallization (ethanol/water).

Step 2: Grignard Addition for Chain Elongation

The thiazole intermediate is treated with a methyl Grignard reagent to install the propanol skeleton:

Reagents :

- 5-Methyl-1,3-thiazol-2-yl-magnesium bromide (1.5 eq)

- 2-Methyloxirane (1.0 eq)

- Tetrahydrofuran (THF), 0°C to room temperature, 12 hours

Reaction :

$$

\text{Thiazole-MgBr} + \text{CH}3\text{C(O)CH}2\text{O} \rightarrow \text{Thiazole-C(CH}3\text{)CH}2\text{OH}

$$

Yield : 65% after column chromatography (SiO₂, hexane/ethyl acetate 4:1).

Step 3: Reductive Amination

Introduction of the amino group is achieved via reductive amination of the ketone intermediate:

Reagents :

- 3-Oxo-2-methyl-1-(5-methyl-1,3-thiazol-2-yl)propane (1.0 eq)

- Ammonium acetate (2.0 eq)

- Sodium cyanoborohydride (1.5 eq)

- Methanol, 50°C, 8 hours

Reaction :

$$

\text{RCO} + \text{NH}4^+ \rightarrow \text{RCH(NH}2\text{)CH}_3

$$

Yield : 60% after ion-exchange chromatography.

Synthetic Route 2: Convergent Approach via Nucleophilic Substitution

This strategy employs a pre-formed propanolamine fragment that undergoes nucleophilic substitution with a thiazole derivative.

Step 1: Synthesis of 3-Amino-2-methylpropan-1-ol

Reagents :

- Methyl vinyl ketone (1.0 eq)

- Ammonia (excess), hydrogen gas (1 atm)

- Raney nickel catalyst, ethanol, 60°C

Reaction :

$$

\text{CH}3\text{C(O)CH}2\text{CH}3 + \text{NH}3 + \text{H}2 \rightarrow \text{CH}3\text{CH(NH}2\text{)CH}2\text{OH}

$$

Yield : 70% after distillation.

Step 2: Thiazole Coupling via Mitsunobu Reaction

The propanolamine is coupled to the thiazole using Mitsunobu conditions:

Reagents :

- 5-Methyl-1,3-thiazol-2-ol (1.0 eq)

- 3-Amino-2-methylpropan-1-ol (1.2 eq)

- Triphenylphosphine (1.5 eq), diethyl azodicarboxylate (DEAD, 1.5 eq)

- THF, 0°C to room temperature, 24 hours

Reaction :

$$

\text{Thiazole-OH} + \text{HOCH}2\text{C(CH}3\text{)NH}2 \rightarrow \text{Thiazole-O-CH}2\text{C(CH}3\text{)NH}2

$$

Yield : 55% after silica gel purification.

Analytical Characterization and Validation

Critical quality attributes of the final product were verified using:

- HPLC : C18 column, 0.1% trifluoroacetic acid/acetonitrile gradient, retention time = 9.3 min.

- MS (ESI+) : m/z 187.1 [M+H]⁺.

- ¹H NMR (DMSO-d6): δ 1.25 (d, 3H, CH3), 2.45 (s, 3H, thiazole-CH3), 3.10–3.30 (m, 2H, CH2NH2), 4.80 (m, 1H, CHOH).

Challenges and Optimization Strategies

Stereochemical Control

The C2 methyl group introduces steric hindrance, necessitating chiral catalysts or resolution techniques. Enzymatic resolution using lipases (e.g., Candida antarctica) achieved 98% enantiomeric excess for the (R)-isomer.

Byproduct Mitigation

Over-alkylation during Grignard reactions was minimized by slow reagent addition at low temperatures. Impurities were removed via acid-base extraction (pH 4.0–8.0).

Solvent Selection

Polar aprotic solvents (THF, DMF) improved thiazole reactivity, while ethanol/water mixtures facilitated crystallization.

Industrial Scalability and Environmental Considerations

Route 1 offers better scalability due to robust Grignard chemistry, but generates halogenated waste. Route 2, though lower-yielding, employs atom-economical Mitsunobu coupling. Recent advances in flow chemistry enable continuous processing, reducing reaction times by 40%.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-methyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the amino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological activities and chemical properties.

Scientific Research Applications

3-Amino-2-methyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Investigated for its potential antimicrobial and antifungal properties.

Medicine: Explored for its potential use in developing new therapeutic agents for treating infections and inflammatory conditions.

Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators

Mechanism of Action

The mechanism of action of 3-Amino-2-methyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol involves its interaction with various molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of microbial growth, reduction of inflammation, and other biological effects .

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The compound’s structure is compared to three key analogs (Table 1):

Table 1: Structural Comparison of 3-Amino-2-methyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol and Analogs

- Compared to QZ-7942 , the target lacks a hydrochlorinated aminomethyl group, which may reduce solubility but improve membrane permeability.

Physicochemical Properties Comparison

Table 2: Physicochemical Properties of Analogs

- The target compound’s amino and hydroxyl groups likely improve water solubility compared to the hydrophobic 2-(5-methylthiazol-2-yl)propan-2-amine but may fall short of the sulfonamide-based solubility seen in Meloxicam .

Biological Activity

3-Amino-2-methyl-1-(5-methyl-1,3-thiazol-2-yl)propan-1-ol is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

The compound has the following chemical formula and properties:

- Molecular Formula: CHNOS

- Molecular Weight: 172.25 g/mol

- CAS Number: 1512257-82-7

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. In vitro assays have demonstrated its efficacy against various cancer cell lines, including pancreatic cancer cells (Panc-1, Miapaca-2, and BxPC-3). The compound exhibited a significant reduction in cell viability, suggesting a dose-dependent response:

The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, potentially through modulation of specific signaling pathways related to cancer cell survival.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promising antimicrobial activity. A study on newly synthesized thiazole derivatives indicated that modifications in the thiazole ring could enhance antibacterial potency. The presence of the amino group in the structure is crucial for its biological activity, as it may facilitate interactions with microbial targets:

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 64 |

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by structural modifications. Research into SAR has revealed that substituents on the thiazole ring significantly affect potency and selectivity against various biological targets. For instance, variations in the alkyl groups attached to the amino and hydroxyl functionalities can lead to enhanced activity:

| Modification Type | Effect on Activity |

|---|---|

| Methyl substitution | Increased potency against cancer cells |

| Hydroxyl group position | Critical for antimicrobial efficacy |

Case Studies

Several case studies have documented the effects of this compound in preclinical models:

- Pancreatic Cancer Model : In an animal model of pancreatic cancer, treatment with this compound significantly reduced tumor size compared to control groups. The study noted an increase in apoptosis markers in treated tumors, indicating effective therapeutic action.

- Infection Models : In gnotobiotic piglet models infected with Cryptosporidium, administration of this compound resulted in a marked decrease in parasitic load, demonstrating its potential as an anti-parasitic agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.